1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one
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Overview
Description
1-Propanone, 1-(1,4-dihydro-4,4,6,8-tetramethyl-1-thioxo-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)- is a complex organic compound with a unique structure that includes a quinoline core and multiple sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(1,4-dihydro-4,4,6,8-tetramethyl-1-thioxo-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)- typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of sulfur atoms and the propanone group. Common reagents used in these reactions include sulfur-containing compounds, ketones, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(1,4-dihydro-4,4,6,8-tetramethyl-1-thioxo-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of sulfur atoms or other functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur species.
Scientific Research Applications
1-Propanone, 1-(1,4-dihydro-4,4,6,8-tetramethyl-1-thioxo-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(1,4-dihydro-4,4,6,8-tetramethyl-1-thioxo-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of sulfur atoms and the quinoline core play crucial roles in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 1-(4-methoxyphenyl)-: This compound has a simpler structure with a methoxyphenyl group instead of the complex quinoline core.
3-cyclohexyl-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one: Similar in structure but with different substituents, leading to variations in properties and applications.
Uniqueness
1-Propanone, 1-(1,4-dihydro-4,4,6,8-tetramethyl-1-thioxo-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)- stands out due to its unique combination of a quinoline core and multiple sulfur atoms, which confer distinct chemical and biological properties
Properties
CAS No. |
309265-61-0 |
---|---|
Molecular Formula |
C17H19NOS3 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one |
InChI |
InChI=1S/C17H19NOS3/c1-6-12(19)18-14-10(3)7-9(2)8-11(14)13-15(17(18,4)5)21-22-16(13)20/h7-8H,6H2,1-5H3 |
InChI Key |
DPZHJTKYCNXNLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=C(C=C(C=C2C3=C(C1(C)C)SSC3=S)C)C |
Origin of Product |
United States |
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